molecular formula C10H16N2O3 B13950264 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane CAS No. 57269-17-7

3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane

Cat. No.: B13950264
CAS No.: 57269-17-7
M. Wt: 212.25 g/mol
InChI Key: DJILXZDYSGJWKM-UHFFFAOYSA-N
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Description

3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative characterized by a diazabicyclo[3.2.1]octane scaffold with a carboxyacetyl group at position 3 and a methyl group at position 6. This structure imparts unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry.

Properties

CAS No.

57269-17-7

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

3-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-3-oxopropanoic acid

InChI

InChI=1S/C10H16N2O3/c1-11-7-2-3-8(11)6-12(5-7)9(13)4-10(14)15/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

DJILXZDYSGJWKM-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CN(C2)C(=O)CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane primarily relies on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This bicyclic core is central to tropane alkaloids, which exhibit diverse biological activities. The preparation typically begins with an acyclic precursor that contains stereochemical information necessary for the stereocontrolled formation of the bicyclic system. The carboxyacetyl functional group is introduced either during or after the bicyclic scaffold formation through selective acylation or oxidation steps.

Enantioselective Construction of the Bicyclic Scaffold

Research highlights two main approaches for the stereoselective synthesis:

  • Acyclic Precursor Cyclization: Starting from an acyclic molecule with predefined stereochemistry, cyclization reactions form the bicyclic 8-azabicyclo[3.2.1]octane framework with high stereocontrol.

  • Direct Stereochemical Control During Cyclization or Desymmetrization: Some methodologies achieve stereochemical control simultaneously with the formation of the bicyclic scaffold, or via desymmetrization of achiral tropinone derivatives, enabling efficient access to enantiomerically enriched products.

Functional Group Introduction: Carboxyacetylation

The carboxyacetyl group at position 3 is typically introduced by:

  • Selective Acylation: Using acylating agents such as chloroacetyl chloride or activated esters to acylate the nitrogen or carbon centers on the bicyclic scaffold.

  • Oxidation of Precursors: Oxidative transformations of suitable intermediates to install the keto-carboxylic acid moiety.

Reaction conditions such as temperature, solvent, and pH are carefully optimized to avoid racemization and to maintain high yield and purity.

Industrial and Large-Scale Synthesis

While detailed industrial procedures are scarce, it is known that large-scale production employs:

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions References
Enantioselective cyclization Formation of 8-azabicyclo[3.2.1]octane scaffold from acyclic stereochemically defined precursors Chiral auxiliaries or catalysts; controlled temperature and solvents
Direct stereochemical control One-step cyclization with stereocontrol or desymmetrization of achiral tropinone derivatives Catalysts or reagents enabling asymmetric induction
Carboxyacetyl group introduction Selective acylation or oxidation to install 3-(carboxyacetyl) substituent Chloroacetyl chloride, oxidizing agents (e.g., KMnO4), controlled pH
Scale-up and industrial methods Use of flow chemistry and biomass valorization for efficient, sustainable synthesis Continuous flow reactors, biomass-derived reagents

Chemical Reactions and Conditions in Preparation

Types of Reactions Involved

  • Cyclization: Formation of bicyclic ring system via intramolecular nucleophilic substitution or Michael addition.

  • Acylation: Introduction of the carboxyacetyl group through nucleophilic attack on acyl chlorides or esters.

  • Oxidation/Reduction: Adjustments of oxidation states to achieve the keto and carboxylic acid functionalities.

Typical Reagents and Conditions

Reaction Type Reagents Conditions Outcome
Cyclization Chiral catalysts, bases Room temperature to reflux Bicyclic 8-azabicyclo scaffold
Acylation Chloroacetyl chloride, base Low temperature, inert atmosphere Introduction of carboxyacetyl
Oxidation Potassium permanganate (KMnO4) Controlled pH, mild temperature Formation of keto-carboxylic acid groups
Reduction Lithium aluminum hydride (LiAlH4) Anhydrous solvents, low temp Reduction of keto groups if needed

Research Findings and Perspectives

  • The enantioselective construction of the bicyclic scaffold is the most critical and challenging step, as it determines the stereochemical purity of the final compound.

  • Modifications of the bicyclic core, including carboxyacetylation, have been optimized to maintain the integrity of the stereochemistry while introducing functional groups that enhance biological activity.

  • Industrial synthesis trends focus on sustainable methods such as flow chemistry and biomass valorization, aiming to reduce environmental impact while maintaining efficiency.

  • Comparative studies indicate that 3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane’s unique substitution pattern imparts distinct chemical reactivity compared to simpler bicyclic analogs, influencing preparation strategies.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines .

Scientific Research Applications

3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane is a bicyclic compound belonging to the diazabicyclo class, characterized by a bicyclic structure containing nitrogen atoms. It has a molecular formula of C10H16N2O3C_{10}H_{16}N_2O_3 and a molecular weight of 212.25 g/mol. The compound features a carboxyacetyl group and a methyl substituent on the diazabicyclo framework, which enhances its chemical reactivity and potential biological activity.

Applications

The unique structure of this compound makes it suitable for various applications:

  • Pharmaceuticals: Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies provide insights into its safety profile and therapeutic potential.
  • Materials Science: The compound can be modified through synthetic pathways for specific applications in materials science.

Structural Analogues

Several compounds share structural similarities with this compound, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylateBicyclic diazineKnown for high reactivity and potential applications in drug design.
(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptaneBicyclic amineExhibits different biological activities compared to 3-(Carboxyacetyl)-8-methyl.
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylateBicyclic amineSimilar structural motifs but different functional groups.
tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylateBicyclic amineShares structural elements but distinct reactivity profiles.

Comparison with Similar Compounds

3-Carbethoxy-8-methyl-3,8-diazabicyclo[3.2.1]octane

  • Structure : Ethyl ester at position 3 (vs. carboxyacetyl in the target compound).
  • Activity : Demonstrates moderate analgesic properties but lower water solubility due to the ester group. This limits bioavailability compared to the carboxyacetyl derivative, which has enhanced solubility via ionization of the carboxylic acid .
  • Synthesis : Prepared via ethyl chloroformate coupling to the parent bicyclic amine in 73% yield .

8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane

  • Structure : Bulky p-nitrocinnamyl and propionyl substituents.
  • Activity : Acts as a selective µ-opioid receptor agonist, with conformational rigidity enhancing receptor binding. X-ray crystallography shows the cinnamyl chain adopts a distinct orientation critical for activity, unlike the carboxyacetyl group, which lacks aromaticity but offers flexibility .
  • Computational Insights : Quantum mechanics studies correlate substituent electronic profiles with receptor affinity; carboxyacetyl’s electron-withdrawing nature may reduce µ-opioid binding compared to nitro groups .

3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane

  • Structure : Methyl and propinyl groups.
  • Activity : Exhibits potent analgesic and diuretic effects. The propinyl group enhances lipophilicity, improving blood-brain barrier penetration relative to the carboxyacetyl derivative .

Antiproliferative Derivatives

N3/8-Disubstituted derivatives, such as 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methyl-piperazine, show IC₅₀ values in the low micromolar range against leukemia and solid tumors. The carboxyacetyl group’s polarity may reduce cytotoxicity compared to lipophilic trimethoxyphenyl groups but could mitigate off-target effects .

Physicochemical Properties

Compound Water Solubility Melting Point (°C) Stability
3-(Carboxyacetyl)-8-methyl derivative High (ionizable) 200–205 (HCl salt) Stable in aqueous solutions
3-Carbethoxy-8-methyl derivative Low 200–205 (HCl salt) Hydrolyzes slowly in vivo
8-Methyl-3,8-diazabicyclo parent Moderate 315 (dec., HCl) Hygroscopic

Biological Activity

3-(Carboxyacetyl)-8-methyl-3,8-diazabicyclo(3.2.1)octane is a compound belonging to the class of diazabicyclo compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16N2O2
  • Molecular Weight : 220.27 g/mol
  • CAS Number : Not explicitly listed in the search results.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the dopamine and serotonin pathways. These interactions can lead to various pharmacological effects such as modulation of mood and cognition.

Pharmacological Effects

  • Dopamine Transporter Inhibition : Similar compounds in the diazabicyclo family have been shown to inhibit dopamine transporters, which can increase dopamine levels in the synaptic cleft, potentially leading to enhanced mood and cognitive functions .
  • Serotonin Receptor Modulation : The compound may also exhibit activity at serotonin receptors, which are crucial for mood regulation and can influence anxiety and depression .

Biological Activity Data Table

Activity TypeDescriptionReference
Dopamine Transporter InhibitionCompounds similar to this compound inhibit dopamine reuptake, enhancing dopaminergic signaling .
Serotonin Receptor ActivityPotential modulation of serotonin receptors may influence mood and anxiety levels .
Neuroprotective EffectsSome diazabicyclo compounds exhibit neuroprotective properties in various models .

Case Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of a related compound in animal models. The results indicated significant improvements in behavioral tests measuring anxiety and depression-like symptoms, suggesting that similar compounds may offer therapeutic benefits for mood disorders .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of diazabicyclo compounds revealed that modifications at specific positions significantly alter biological activity. For instance, substituents on the nitrogen atoms enhanced binding affinity for dopamine receptors, indicating potential pathways for drug development targeting neurological conditions .

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